7-Bromo-1,2-dimethyl-1H-indole
Description
7-Bromo-1,2-dimethyl-1H-indole is a brominated indole derivative featuring methyl groups at positions 1 and 2 and a bromine atom at position 5. For example, 1,2-dimethyl-1H-indole (CAS 875-79-6) is a known compound with established safety data . The addition of bromine at position 7 enhances its electronic and steric properties, making it relevant for pharmaceutical and materials science applications. Brominated indoles are widely studied for their bioactivity, such as antioxidant and neurological effects, as seen in analogs like bromazepam and triazole-functionalized indoles .
Properties
CAS No. |
1204333-48-1 |
|---|---|
Molecular Formula |
C10H10BrN |
Molecular Weight |
224.10 g/mol |
IUPAC Name |
7-bromo-1,2-dimethylindole |
InChI |
InChI=1S/C10H10BrN/c1-7-6-8-4-3-5-9(11)10(8)12(7)2/h3-6H,1-2H3 |
InChI Key |
ZBGRTVIIKMKLKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C)C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole, 7-bromo-1,2-dimethyl- can be synthesized through various methods. One common approach involves the bromination of 1,2-dimethylindole using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or carbon tetrachloride . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 1H-Indole, 7-bromo-1,2-dimethyl- often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 7-bromo-1,2-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the indole ring using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to reflux.
Major Products Formed:
Substitution: Azides, nitriles, amines.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated indoles, reduced indole derivatives.
Scientific Research Applications
1H-Indole, 7-bromo-1,2-dimethyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 7-bromo-1,2-dimethyl- involves its interaction with specific molecular targets and pathways. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards enzymes, receptors, and other biomolecules . The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Key Observations:
Substituent Position: Bromine at C7 (as in the target compound and 1g ) vs. C5 (in 9a–d ) alters electronic distribution. C7 bromination may enhance resonance stabilization of the indole ring.
Functional Groups: The cyano (CN) and phenyl groups in the compound from introduce polar and aromatic interactions, respectively, which are absent in the target compound.
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